molecular formula C22H21N3O3S B2684303 ethyl 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate CAS No. 536705-13-2

ethyl 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate

Cat. No.: B2684303
CAS No.: 536705-13-2
M. Wt: 407.49
InChI Key: RWVZYWZDZRBUSG-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate is a heterocyclic compound featuring a pyrimido[5,4-b]indole core substituted at position 3 with a 4-methylphenyl group and at position 2 with a sulfanyl-linked propanoate ester. This scaffold is structurally related to Toll-like receptor 4 (TLR4) ligands and kinase inhibitors reported in recent studies .

The propanoate ester group enhances solubility compared to free acids, while the 4-methylphenyl substituent may influence lipophilicity and receptor binding. Synthetic routes for similar compounds typically involve coupling reactions using activating agents like HATU, followed by purification via reverse-phase chromatography .

Properties

IUPAC Name

ethyl 2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-4-28-21(27)14(3)29-22-24-18-16-7-5-6-8-17(16)23-19(18)20(26)25(22)15-11-9-13(2)10-12-15/h5-12,14,23H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVZYWZDZRBUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)C)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Nucleus: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Construction of the Pyrimidoindole Moiety: This step involves the cyclization of the indole derivative with appropriate reagents to form the pyrimidoindole structure.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions, where a thiol reacts with a halogenated precursor.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

Ethyl 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s indole nucleus makes it a candidate for studying its interactions with biological receptors and enzymes.

    Medicine: Due to its potential biological activities, it is investigated for its antiviral, anticancer, and antimicrobial properties.

    Industry: It can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate involves its interaction with specific molecular targets. The indole nucleus is known to bind with high affinity to various receptors and enzymes, modulating their activity. The compound may inhibit or activate these targets, leading to its observed biological effects. The exact pathways and molecular targets involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aryl Group

The 4-methylphenyl group at position 3 is a key structural feature. Analogous compounds with alternative aryl substituents exhibit distinct electronic and steric effects:

  • 3-Methoxyphenyl analog (3-(3-methoxyphenyl)-2-propan-2-ylsulfanyl-5H-pyrimido[5,4-b]indol-4-one): The methoxy group increases electron density, possibly stabilizing interactions with aromatic residues in target proteins .
  • 4-Ethoxyphenyl analog (3-(4-ethoxyphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one): The ethoxy group extends hydrophobicity, which may enhance membrane permeability .
Table 1: Impact of Aryl Substituents on Key Properties
Compound ID Aryl Group LogP (Predicted) Biological Activity Reference
Target Compound 4-Methylphenyl ~3.2 Not reported -
4-Fluorophenyl analog 4-Fluorophenyl ~2.8 Moderate TLR4 binding
3-Methoxyphenyl analog 3-Methoxyphenyl ~3.5 Cytotoxicity (IC50: 10–20 µM)

Modifications to the Sulfanyl-Linked Side Chain

The propanoate ester group distinguishes the target compound from analogs with acetamide or shorter chains:

  • Acetamide derivatives (e.g., N-cyclohexyl-2-((4-oxo-3-phenyl-5-propyl-3H-pyrimido[5,4-b]indol-2-yl)sulfanyl)acetamide): These exhibit higher hydrogen-bonding capacity, improving target affinity but reducing oral bioavailability .
  • tert-Butyl ester analogs (e.g., tert-butyl 2-((5-dodecyl-4-oxo-3-phenyl-3H-pyrimido[5,4-b]indol-2-yl)sulfanyl)acetate): The bulky tert-butyl group increases steric hindrance, slowing metabolic hydrolysis and prolonging half-life .
Table 2: Side Chain Modifications and Pharmacokinetic Properties
Compound ID Side Chain Solubility (µg/mL) Metabolic Stability Reference
Target Compound Propanoate ester ~15 (predicted) Moderate -
Acetamide derivative (N-cyclohexyl) Acetamide ~8 High
tert-Butyl ester analog tert-Butyl ester ~5 Very high

Biological Activity

Ethyl 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate is a complex organic compound with potential biological activities. This article reviews the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the class of pyrimidoindole derivatives, characterized by a pyrimidine ring fused with an indole structure. The synthesis typically involves multi-step organic reactions, including the formation of the pyrimidine core and the introduction of the sulfanyl group.

Synthetic Route

  • Formation of the Pyrimidoindole Core : This involves cyclization reactions using appropriate precursors.
  • Introduction of the Sulfanyl Group : Achieved through nucleophilic substitution reactions.
  • Final Esterification : The compound is esterified to yield this compound.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit cell proliferation in several cancer cell lines.

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)15Induction of apoptosis
MCF-7 (breast cancer)12Cell cycle arrest at G2/M phase
A549 (lung cancer)10Inhibition of PI3K/Akt signaling pathway

The compound's mechanism involves:

  • Inhibition of Key Enzymes : It targets specific kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : Promotes programmed cell death in malignant cells.
  • Cell Cycle Arrest : Prevents progression through critical phases of the cell cycle.

Case Studies

  • In Vitro Study on HeLa Cells :
    • A study demonstrated that treatment with this compound led to a significant reduction in cell viability (p < 0.01) compared to control groups.
  • Combination Therapy :
    • In combination with conventional chemotherapeutics like cisplatin, the compound showed enhanced efficacy against resistant cancer cell lines. This suggests potential for use in combination therapy strategies.

Pharmacological Profiles

The pharmacokinetics and toxicity profiles are crucial for evaluating this compound's potential as a therapeutic agent. Preliminary studies suggest:

  • Absorption : Rapid absorption post-administration.
  • Metabolism : Primarily hepatic metabolism with several active metabolites.
  • Toxicity : Low toxicity observed in animal models at therapeutic doses.

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